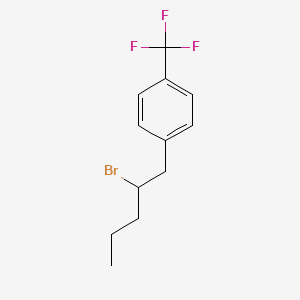

1-(2-Bromopentyl)-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-(2-bromopentyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrF3/c1-2-3-11(13)8-9-4-6-10(7-5-9)12(14,15)16/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMFUHUWXBBNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344060-67-8 | |

| Record name | 1-(2-bromopentyl)-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Bromopentyl)-4-(trifluoromethyl)benzene molecular weight

An In-depth Technical Guide to 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene, a molecule of significant interest to researchers in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] The secondary bromoalkane functionality serves as a versatile synthetic handle for further molecular elaboration. This document details the compound's fundamental physicochemical properties, centered on its molecular weight, and proposes a robust, regioselective synthetic pathway. Furthermore, it outlines a systematic workflow for its analytical characterization, discusses its chemical reactivity, and provides essential safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize or utilize this and structurally related compounds as building blocks in novel molecular design.

The Scientific Context: Significance of Fluorinated and Brominated Scaffolds

In modern drug design, the strategic modification of molecular scaffolds with specific functional groups is a cornerstone for enhancing biological and physicochemical properties.[2] The trifluoromethyl (-CF3) group, in particular, is a crucial tool in the medicinal chemist's arsenal.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's metabolic stability, membrane permeability, and binding interactions with biological targets.[1][4] Aromatic compounds bearing trifluoromethyl groups are prevalent in numerous pharmaceuticals, underscoring the importance of developing synthetic intermediates that contain this moiety.[1][2]

Concurrently, alkyl halides, such as the 2-bromopentyl group, represent fundamental reactive intermediates in organic synthesis. The carbon-bromine bond provides a reliable site for nucleophilic substitution and elimination reactions, enabling the construction of more complex molecular architectures. The specific placement of the bromine atom on a secondary carbon, adjacent to an aromatic ring, offers a unique reactivity profile that can be exploited for diverse synthetic transformations.

This guide focuses on 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene, a compound that synergistically combines these two valuable functionalities. It serves as a prototypical scaffold for creating novel chemical entities for pharmaceutical and agrochemical research.

Physicochemical Properties

The precise identity and characteristics of a molecule are foundational to its application. The key physicochemical properties of 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene are calculated and extrapolated from structurally similar compounds and are summarized below.

| Property | Data | Rationale / Source |

| IUPAC Name | 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene | Based on IUPAC nomenclature rules. |

| Synonyms | 2-Bromo-1-(4-(trifluoromethyl)phenyl)pentane | - |

| CAS Number | Not assigned. | A specific CAS number for this exact structure is not currently indexed. Related structures include 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene (CAS 130365-87-6).[5] |

| Molecular Formula | C₁₂H₁₄BrF₃ | Derived from structural analysis. |

| Molecular Weight | 295.14 g/mol | Calculated from the atomic weights of Carbon (12.011), Hydrogen (1.008), Bromine (79.904), and Fluorine (18.998). |

| Appearance | Colorless to pale yellow liquid | Predicted based on similar alkyl-aromatic halides.[6] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Ether, Acetone). | Predicted based on the nonpolar aromatic ring and alkyl chain, and data for related compounds.[6] |

| Boiling Point | Estimated >250 °C at atmospheric pressure | Extrapolated from similar structures. For example, 1-Bromo-4-(trifluoromethyl)benzene has a boiling point of 185-187 °C.[7] The addition of a pentyl chain significantly increases the molecular weight and van der Waals forces, thus raising the boiling point. |

Proposed Synthesis and Mechanistic Rationale

The synthesis of 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene requires a regioselective strategy to ensure the bromine atom is installed at the C2 position of the pentyl chain, avoiding the more common benzylic bromination. A plausible and controllable multi-step pathway is outlined below.

Synthesis Workflow Diagram

Caption: Proposed three-step synthesis of the target molecule.

Experimental Protocol

Step 1: Synthesis of 1-(4-(Trifluoromethyl)phenyl)pentan-1-ol

-

System Setup: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 4-(trifluoromethyl)benzaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Grignard Addition: Slowly add butylmagnesium bromide (1.1 eq, solution in THF) dropwise via a dropping funnel, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

Causality: The Grignard reaction is a classic and highly reliable carbon-carbon bond-forming reaction. The nucleophilic carbon of the butylmagnesium bromide attacks the electrophilic carbonyl carbon of the aldehyde, creating the required C5-chain attached to the benzylic carbon.

Step 2: Synthesis of 1-(4-(Trifluoromethyl)phenyl)pent-1-ene

-

System Setup: To a round-bottom flask containing the crude alcohol from Step 1, add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and monitor for the formation of the alkene product via TLC or GC-MS. The elimination of water is the driving force of the reaction.

-

Workup: After the reaction is complete, cool the mixture, dilute with water, and extract with dichloromethane (DCM). Wash the organic layer with sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting crude alkene can be purified by column chromatography if necessary.

Causality: Acid-catalyzed dehydration of the secondary alcohol proceeds via an E1 mechanism. The protonated hydroxyl group leaves as water, forming a secondary benzylic carbocation. This carbocation is resonance-stabilized by the aromatic ring, facilitating its formation. Subsequent elimination of a proton from an adjacent carbon yields the desired alkene.

Step 3: Synthesis of 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene

-

System Setup: Dissolve the alkene from Step 2 in a suitable solvent like cyclohexane.

-

Reaction: Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) (0.05 eq). Bubble hydrogen bromide (HBr) gas through the solution, or use a solution of HBr in acetic acid, while irradiating the mixture with a UV lamp or heating.

-

Workup: Once the starting material is consumed, wash the reaction mixture with water and sodium bicarbonate solution to remove excess acid. Dry the organic layer, concentrate, and purify the final product by vacuum distillation or column chromatography.

Causality: The presence of a peroxide or UV light (radical initiator) is critical for reversing the normal regioselectivity of HBr addition. This free-radical addition mechanism proceeds via the most stable radical intermediate. The bromine radical adds to the C1 of the double bond, forming a more stable secondary radical at the C2 position, which is then quenched by a hydrogen atom. This anti-Markovnikov addition ensures the bromine is placed specifically on the second carbon of the pentyl chain.

Analytical Characterization Workflow

Confirming the identity and purity of the final compound is paramount. A multi-technique approach provides a self-validating system for quality control.

Characterization Workflow Diagram

Caption: Standard workflow for purification and characterization.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide a distinct pattern of signals. Key features would include multiplets for the aliphatic protons of the pentyl chain, with the proton on the bromine-bearing carbon (C2-H) shifted downfield. Aromatic protons will appear as two doublets characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: Will show 12 distinct carbon signals (unless there is accidental overlap). The carbon attached to bromine (C-Br) will be a key signal, and the CF₃ carbon will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: Will show a sharp singlet, confirming the presence and chemical environment of the trifluoromethyl group.

-

-

Mass Spectrometry (MS): This technique is definitive for confirming the molecular weight. The mass spectrum will show a molecular ion peak (M⁺) cluster corresponding to the calculated molecular weight (295.14). Critically, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will exhibit two peaks of nearly equal intensity at m/z ≈ 295 and m/z ≈ 297 (the M and M+2 peaks), which is a hallmark signature of a monobrominated compound.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for C-H stretching (aromatic ~3100-3000 cm⁻¹, aliphatic ~3000-2850 cm⁻¹), strong C-F stretching bands (~1300-1100 cm⁻¹), and a C-Br stretching band in the fingerprint region (~600-500 cm⁻¹).

Chemical Reactivity and Synthetic Potential

The synthetic utility of 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene is governed by the reactivity of its C-Br bond. As a secondary alkyl bromide, it can undergo:

-

Nucleophilic Substitution (Sₙ1/Sₙ2): Reaction with various nucleophiles (e.g., azides, cyanides, alkoxides, amines) to introduce new functional groups at the C2 position. This opens pathways to a wide array of derivatives.

-

Elimination Reactions (E1/E2): Treatment with a strong, non-nucleophilic base will lead to the formation of an alkene, primarily 1-(4-(trifluoromethyl)phenyl)pent-2-ene, via dehydrobromination.

The trifluoromethyl group is strongly electron-withdrawing, which deactivates the benzene ring towards further electrophilic aromatic substitution.[1] Any such reaction would be directed to the positions meta to the CF₃ group (i.e., positions 2 and 6 relative to the pentyl group).

Safety and Handling

While specific toxicological data for this compound is not available, its structure suggests several potential hazards based on analogous chemicals like benzylic and alkyl bromides.

-

General Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. Alkyl bromides can be harmful if swallowed or inhaled.[5] Similar compounds are often lachrymators (tear-producing agents).[8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

1-(2-Bromopentyl)-4-(trifluoromethyl)benzene is a valuable, though not commercially common, chemical intermediate with a calculated molecular weight of 295.14 g/mol . Its structure, featuring both a versatile secondary bromide and a bio-isosterically important trifluoromethyl group, makes it a promising building block for drug discovery and materials science. The multi-step synthetic pathway proposed herein offers a logical and regiocontrolled method for its preparation. Proper analytical characterization is essential to confirm its identity and purity before use in further synthetic applications. As with all research chemicals, it must be handled with appropriate safety precautions.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Innovative application of sodium trifluoromethylsulfite in the synthesis of pharmaceutical intermedi

- 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene. PubChem.

- A Technical Guide to 1-(Bromomethyl)-2-(trifluoromethyl)

- CAS 402-43-7: 1-Bromo-4-(trifluoromethyl)benzene. CymitQuimica.

- Chemical Properties of Benzene, 1-bromo-4-(trifluoromethyl)- (CAS 402-43-7). Cheméo.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. Innovative application of sodium trifluoromethylsulfite in the synthesis of pharmaceutical intermediates - Wechem [m.wechemglobal.com]

- 5. 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene | C9H8BrF3 | CID 14949941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 402-43-7: 1-Bromo-4-(trifluoromethyl)benzene [cymitquimica.com]

- 7. Benzene, 1-bromo-4-(trifluoromethyl)- (CAS 402-43-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide: Safety, Handling, and Synthetic Integration of 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene

Executive Summary & Scope

As drug discovery and advanced materials science increasingly rely on fluorinated motifs to modulate pharmacokinetics and material properties, specialized building blocks like 1-(2-bromopentyl)-4-(trifluoromethyl)benzene (CAS: 1344060-67-8) have become critical. Featuring a highly lipophilic trifluoromethyl ( −CF3 ) group and a reactive secondary alkyl bromide, this compound serves as a potent electrophile. While its structural properties make it invaluable for introducing bulky, fluorinated side chains into target molecules, these same properties confer significant toxicological hazards. This whitepaper provides a comprehensive framework for the safe handling, mechanistic understanding, and self-validating synthetic application of this compound.

Physicochemical Profiling & Mechanistic Toxicology

Chemical Reactivity Profile

1-(2-Bromopentyl)-4-(trifluoromethyl)benzene possesses a molecular weight of 295.14 g/mol (1[1]) and a monoisotopic mass of 294.0231 Da (2[2]). The molecule contains a secondary bromide situated on a pentyl chain, giving it homobenzylic character. Secondary alkyl halides occupy a mechanistic middle ground: they are capable of undergoing both bimolecular nucleophilic substitution ( SN2 ) and unimolecular substitution ( SN1 ), highly dependent on the solvent dielectric constant and nucleophile strength. Furthermore, the presence of β -hydrogens makes it susceptible to E2 elimination, yielding an alkene byproduct if sterically hindered bases are employed.

Mechanistic Toxicology

The incorporation of the −CF3 group significantly enhances the compound's lipophilicity (LogP), facilitating rapid penetration through lipid bilayers (e.g., dermal layers and cellular membranes). Once intracellular, the secondary bromide acts as a non-specific alkylating agent. It covalently binds to biological nucleophiles—such as the thiol groups of glutathione (GSH) or cysteine residues in structural proteins—leading to protein denaturation, oxidative stress, and subsequent cellular necrosis. This uncontrolled alkylation pathway is the primary driver behind its classification as a severe skin corrosive and eye irritant, analogous to other fluorinated benzyl and alkyl bromides (3[3]).

Safety, Handling, and Storage Protocols

Engineering Controls & PPE

All manipulations must be conducted within a certified, externally exhausted chemical fume hood to prevent inhalation of vapors or aerosols.

-

Glove Selection: Standard latex or thin nitrile gloves offer insufficient breakthrough times for lipophilic brominated aromatics. Double-gloving with heavy-duty nitrile or utilizing specialized fluoroelastomer (Viton) gloves is mandatory during bulk transfers to prevent transdermal alkylation.

-

Eye Protection: Snug-fitting chemical splash goggles and a full face shield are required due to the irreversible eye damage risk associated with Category 1 eye irritants[3].

Storage & Emergency Response

The compound must be stored in tightly sealed, amber-colored glassware. Exposure to ambient UV light can induce photo-homolytic cleavage of the C-Br bond, generating highly reactive bromine radicals. The storage environment should be cool (2-8°C), dry, and blanketed with an inert gas (Argon or Nitrogen) to prevent oxidative degradation. In the event of a spill, do not use combustible absorbents. Neutralize the area with a 10% sodium thiosulfate solution to quench reactive electrophiles before mechanical collection.

Experimental Workflow: Safe Synthetic Integration

The following protocol outlines the safe utilization of 1-(2-bromopentyl)-4-(trifluoromethyl)benzene in an SN2 alkylation of a primary amine, incorporating built-in safety quenching and self-validating analytical steps.

Step 1: Reaction Setup

-

Purge a flame-dried, two-neck round-bottom flask with Argon to establish an inert atmosphere.

-

Dissolve the primary amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Causality: DIPEA acts as a non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct without competing with the amine. DMF, a polar aprotic solvent, accelerates the SN2 displacement by poorly solvating the nucleophile while stabilizing the transition state.

-

-

Cool the reaction mixture to 0°C using an ice-water bath.

Step 2: Electrophile Addition

-

Dilute 1-(2-bromopentyl)-4-(trifluoromethyl)benzene (1.1 equiv) in an equal volume of anhydrous DMF.

-

Add the bromide solution dropwise over 15 minutes via a pressure-equalizing dropping funnel.

-

Causality: Dropwise addition at 0°C minimizes the localized concentration of the electrophile, suppressing exothermic runaway and significantly reducing E2 elimination byproducts.

-

Step 3: Self-Validating Quench & Workup

-

Gradually warm the reaction to room temperature and monitor via Thin Layer Chromatography (TLC).

-

Upon complete consumption of the amine, quench the reaction by adding 10 mL of a 10% aqueous sodium thiosulfate ( Na2S2O3 ) solution, followed by the addition of a polymer-supported primary amine scavenger resin (e.g., QuadraPure™).

-

Causality: Thiosulfate neutralizes any adventitious bromine generated via photolysis. The scavenger resin covalently captures any unreacted 1-(2-bromopentyl)-4-(trifluoromethyl)benzene, ensuring the aqueous waste is free of the toxic alkylating agent.

-

-

Validation Step: Filter the resin and extract the aqueous layer with Ethyl Acetate (3x). Analyze an aliquot of the organic phase via LC-MS to confirm the absolute absence of the 294 m/z [M]+ peak[2]. This validates the complete neutralization of the hazardous electrophile prior to downstream processing.

-

Wash the combined organic layers with brine (5x) to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Quantitative Data Presentation

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1344060-67-8 |

| Molecular Formula | C12H14BrF3 |

| Molecular Weight | 295.14 g/mol |

| Monoisotopic Mass | 294.0231 Da |

| Structural Class | Secondary Alkyl Bromide / Trifluoromethylbenzene |

Table 2: Hazard Classifications & Mitigation

| Hazard Category | GHS Classification (Proxy) | Mitigation Strategy |

| Skin Corrosion/Irritation | Category 1B | Viton gloves, lab coat, immediate washing |

| Serious Eye Damage | Category 1 | Splash goggles, face shield, eyewash station |

| Respiratory Irritation | STOT SE 3 | Fume hood, avoid aerosol generation |

Mechanistic Visualization

Mechanistic divergence of 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene in synthesis vs. biology.

References

-

Sigma-Aldrich . "1-Ethenyl-4-(trifluoromethyl)benzene - Sigma-Aldrich" (Catalog entry containing 1-(2-bromopentyl)-4-(trifluoromethyl)benzene). sigmaaldrich.com. URL: 1

-

PubChemLite (Université du Luxembourg) . "1-(2-bromopentyl)-4-(trifluoromethyl)benzene (C12H14BrF3)". uni.lu. URL: 2

-

Fisher Scientific . "SAFETY DATA SHEET - Fisher Scientific" (Proxy hazard data for fluorinated alkyl bromides). fishersci.com. URL:3

Sources

Methodological & Application

purification methods for 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene

An Application Guide to the Purification of 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene

Abstract

1-(2-Bromopentyl)-4-(trifluoromethyl)benzene is a fluorinated aromatic compound with potential applications as an intermediate in the synthesis of novel pharmaceutical and agrochemical agents. The presence of both a reactive bromo-alkyl chain and an electron-withdrawing trifluoromethyl group makes it a versatile building block. However, achieving high purity is paramount for its successful use in subsequent synthetic steps and for ensuring the integrity of biological screening data. This document provides a comprehensive guide to the principal methods for purifying this compound, focusing on flash column chromatography and vacuum distillation. It includes detailed, field-proven protocols, explanations of the underlying principles, and methods for assessing final purity.

Compound Profile and Strategic Considerations

Before selecting a purification method, it is crucial to understand the physicochemical properties of the target compound and the likely nature of impurities derived from its synthesis.

Physicochemical Properties (Estimated)

| Property | Estimated Value/Characteristic | Rationale & Purification Impact |

| Appearance | Colorless to pale yellow liquid | Color may indicate impurities; successful purification should yield a colorless product. |

| Polarity | Nonpolar to moderately polar | The trifluoromethylbenzene moiety is nonpolar, while the secondary bromide introduces a polar site. This polarity difference is key for chromatographic separation. |

| Boiling Point | High (>200 °C at atm. pressure) | The molecular weight and structure suggest a high boiling point. This makes vacuum distillation a suitable method to avoid thermal decomposition.[1][2][3] |

| Solubility | Soluble in common organic solvents (Hexanes, Ethyl Acetate, Dichloromethane, Ether). Insoluble in water. | Excellent solubility in typical chromatography solvents allows for flexible method development. |

| Thermal Stability | Potentially susceptible to elimination (dehydrobromination) at high temperatures. | Purification should be conducted at the lowest feasible temperature. Vacuum distillation is preferred over atmospheric distillation.[3] |

Common Impurity Profile

The purification strategy must account for potential impurities from a typical synthesis (e.g., radical bromination of an alkylbenzene or nucleophilic attack on a suitable precursor):

-

Unreacted Starting Materials: Such as 1-pentyl-4-(trifluoromethyl)benzene.

-

Isomeric Byproducts: Bromination at other positions on the pentyl chain (e.g., 1-bromo, 3-bromo).

-

Elimination Products: Formation of pentenyl-4-(trifluoromethyl)benzene isomers via loss of HBr.

-

Solvent and Reagent Residues: Residual non-polar solvents or unreacted brominating agents.

Critical Safety and Handling Protocols

Brominated organic compounds require careful handling to minimize exposure and environmental release.[4]

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of potentially harmful vapors.[5][6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant nitrile gloves, a lab coat, and chemical splash goggles with side protection at all times.[4][7]

-

Spill Management: In case of a spill, absorb the material with a non-flammable absorbent like sand or vermiculite.[6] Have sodium carbonate or sodium bicarbonate solution available to neutralize any potential release of HBr.[7]

-

Waste Disposal: All liquid and solid waste containing the brominated compound must be collected in designated, labeled hazardous waste containers for proper disposal according to institutional guidelines. Avoid release to the environment.[5]

Primary Purification: Flash Column Chromatography

Flash column chromatography is the most effective method for purifying 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene, offering high resolution to separate it from closely related impurities.[8] The principle relies on the differential adsorption of compounds onto a solid stationary phase (silica gel) as a liquid mobile phase passes through.[8]

Protocol 3.1: Purification by Flash Column Chromatography

1. Eluent System Selection via Thin Layer Chromatography (TLC)

- Rationale: TLC is used to rapidly determine the optimal solvent system for separation. The goal is a retention factor (Rf) of ~0.2-0.3 for the target compound.[8]

- Procedure: a. Dissolve a small amount of the crude product in dichloromethane. b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in a series of nonpolar solvent systems. Good starting points for this compound are mixtures of Ethyl Acetate (EtOAc) in Hexanes.[9]

- Test 1: 2% EtOAc / 98% Hexanes

- Test 2: 5% EtOAc / 95% Hexanes

- Test 3: 10% EtOAc / 90% Hexanes d. Visualize the spots using a UV lamp (254 nm) and a potassium permanganate stain. e. Select the solvent system that gives good separation between the desired product spot and major impurities, with an Rf value in the target range.

2. Column Preparation

- Rationale: A well-packed column is essential for achieving good separation. The slurry method prevents air bubbles and channels from forming.[10] A silica-to-crude-product ratio of 50:1 to 100:1 by weight is recommended for difficult separations.[11]

- Procedure: a. Select a glass column of appropriate size. b. Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand. c. In a beaker, prepare a slurry of silica gel in the chosen eluent. Stir until all air bubbles are removed.[10] d. With the stopcock open, pour the slurry into the column. Use a funnel to guide the slurry. e. Gently tap the sides of the column to encourage even packing and allow excess solvent to drain.[10] f. Apply gentle air pressure to pack the silica bed firmly, draining the solvent until it is level with the top of the silica. Do not let the column run dry. g. Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading

- Rationale: Loading the sample in a concentrated band is critical for sharp peaks and good resolution. Dry loading is preferred if the compound has poor solubility in the eluent.

- Procedure (Wet Loading): a. Dissolve the crude product in the minimum possible amount of dichloromethane or the eluent.[10] b. Drain the eluent in the column until it is just level with the top sand layer. c. Carefully add the concentrated sample solution to the top of the column using a pipette, allowing it to absorb fully into the silica.[10] d. Rinse the flask with a tiny amount of eluent and add this to the column, again allowing it to absorb. Repeat twice.

- Procedure (Dry Loading): a. Dissolve the crude product in a small amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[12] d. Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection

- Rationale: Applying positive pressure (flash chromatography) significantly speeds up the process compared to gravity chromatography.[8]

- Procedure: a. Carefully fill the column with the eluent. b. Apply positive pressure using a regulated air line or a hand pump to achieve a solvent flow rate of approximately 5 cm/minute down the column.[11] c. Collect the eluting solvent in a series of test tubes or flasks. d. If gradient elution is needed (i.e., increasing solvent polarity to elute more polar compounds), start with the initial nonpolar eluent and incrementally increase the percentage of the more polar solvent (e.g., EtOAc).

5. Analysis and Product Isolation

- Procedure: a. Spot every few fractions onto a TLC plate and develop it to identify which fractions contain the pure product. b. Combine the fractions containing only the pure product into a round-bottom flask. c. Remove the solvent under reduced pressure using a rotary evaporator. d. Place the flask under high vacuum to remove any residual solvent, yielding the purified 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene.

Bulk or Pre-Purification: Vacuum Distillation

For larger quantities or to remove non-volatile impurities before chromatography, vacuum distillation is an excellent choice. This technique purifies liquids by separating them based on differences in boiling points at a reduced pressure.[2] Lowering the pressure reduces the boiling point, thereby preventing thermal decomposition of the target compound.[1][3]

Protocol 4.1: Purification by Vacuum Distillation

1. Apparatus Setup

- Assemble a vacuum distillation apparatus using clean, dry glassware. Check all flasks for star cracks before use.[2]

- The setup should include a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

- Use a heating mantle with a stir bar or boiling chips in the distillation flask for smooth boiling.

- Connect the condenser to a circulating cold water supply.

- Connect the vacuum takeoff adapter to a cold trap and a vacuum pump.

2. Distillation Procedure

- Procedure: a. Place the crude 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene into the distillation flask, filling it to no more than half its volume. b. Ensure all glass joints are properly sealed with vacuum grease. c. Turn on the cooling water to the condenser. d. Begin to slowly evacuate the system with the vacuum pump. e. Once the desired pressure is reached and stable, begin to gently heat the distillation flask. f. Monitor the temperature at the distillation head. Collect and discard any low-boiling forerun. g. When the temperature stabilizes at the boiling point of the product at that pressure, switch to a clean receiving flask and collect the main fraction. h. Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask. i. Turn off the heating, allow the apparatus to cool, and then slowly and carefully vent the system to atmospheric pressure before disassembling.

Purity Assessment and Characterization

Post-purification analysis is a mandatory step to confirm the purity and identity of the isolated compound.

Analytical Methods for Purity Confirmation

| Method | Principle & Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and provides mass-to-charge ratio data. Ideal for assessing purity and identifying volatile impurities in the final product.[13][14] A typical method would use a non-polar capillary column (e.g., DB-5ms) with a temperature ramp.[14] |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Well-suited for non-volatile compounds and for obtaining high-accuracy quantitative purity data.[13][14] A reversed-phase C18 column is often suitable for aromatic compounds.[14] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. ¹H and ¹³C NMR are used to confirm the identity and structure of the purified compound. The absence of impurity signals in the NMR spectrum is a strong indicator of high purity. |

Conclusion

The purification of 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene is most effectively achieved using flash column chromatography on silica gel, employing a nonpolar eluent system such as ethyl acetate in hexanes. This method provides the resolution necessary to separate the target compound from common synthetic impurities. For larger scales or as a preliminary purification step, vacuum distillation is a valuable technique that leverages the compound's high boiling point while mitigating the risk of thermal degradation. The final purity must always be rigorously confirmed using a combination of analytical techniques, including GC-MS, HPLC, and NMR spectroscopy, to ensure the material is suitable for its intended downstream applications in research and development.

References

- CK-12 Foundation. (n.d.). Methods of Purification of Organic Compounds.

- Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.

- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Distillation.

- University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.

- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.

- Chemistry LibreTexts. (2025, March 21). Running a flash column.

- SOP: FLASH CHROMATOGRAPHY. (n.d.).

- CLEAPSS. (n.d.). Student safety sheets 55 Bromine.

- PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET.

- How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.).

- University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation.

- Jordi Labs. (2025, August 22). Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC).

- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5,8-Dibromo-2,3-diethylquinoxaline.

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. How To [chem.rochester.edu]

- 4. dollycorporation.com [dollycorporation.com]

- 5. carlroth.com [carlroth.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. science.cleapss.org.uk [science.cleapss.org.uk]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. Chromatography [chem.rochester.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgsyn.org [orgsyn.org]

- 12. How to set up and run a flash chromatography column. [reachdevices.com]

- 13. Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC) [eureka.patsnap.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis of Lipophilic Amine Libraries Using 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene

Executive Summary & MedChem Rationale

The design of central nervous system (CNS) therapeutics and metabolic modulators frequently requires the precise tuning of a molecule's lipophilicity, metabolic stability, and steric profile. The commercially available building block 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene (CAS 1344060-67-8) serves as a highly privileged electrophile for these purposes.

By incorporating the 1-(4-(trifluoromethyl)phenyl)pentan-2-yl moiety into secondary or tertiary amine scaffolds, medicinal chemists can leverage three distinct pharmacological advantages:

-

Metabolic Shielding : The electron-withdrawing trifluoromethyl (-CF₃) group at the para-position of the phenyl ring effectively blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability in drug candidates[1].

-

Enhanced Membrane Permeability : Fluorine substitution significantly increases the lipophilicity (logP) of the scaffold, driving higher blood-brain barrier (BBB) penetration for CNS targets[2].

-

Conformational Locking via Steric Bulk : The secondary pentyl chain introduces a branched, hydrophobic appendage with a chiral center. This bulk can occupy specific hydrophobic pockets in target proteins (e.g., GPCRs or monoamine transporters), increasing target residence time and binding affinity.

Mechanistic Insights: Overcoming the Sₙ2 vs. E2 Challenge

From a synthetic standpoint, using secondary alkyl halides is historically challenging[3]. The steric hindrance of the secondary carbon, combined with the basicity of the incoming amine, frequently shifts the reaction mechanism away from the desired nucleophilic substitution (Sₙ2) toward competitive elimination (E2), generating a useless alkene byproduct.

Causality in Experimental Design: To force the reaction down the Sₙ2 pathway, we must lower the activation energy of the substitution transition state while suppressing the basicity of the environment. This is achieved via a Finkelstein-assisted N-alkylation protocol .

-

Catalytic Sodium Iodide (NaI) : Bromide is a moderate leaving group. By introducing catalytic NaI, the secondary bromide undergoes continuous halogen exchange to form a transient secondary iodide. Iodide is highly polarizable and an exceptional leaving group, drastically accelerating the Sₙ2 attack by the amine.

-

Solvent Selection (Acetonitrile) : Acetonitrile (MeCN) is a polar aprotic solvent that dissolves NaI but poorly solvates NaBr. The precipitation of NaBr drives the Finkelstein equilibrium forward. Furthermore, MeCN leaves the amine nucleophile unsolvated and highly reactive.

-

Base Selection (DIPEA) : N,N-Diisopropylethylamine (DIPEA) is utilized instead of standard inorganic bases (like K₂CO₃) or unhindered amines (like TEA). DIPEA's extreme steric hindrance prevents it from acting as a nucleophile, while its mild basicity neutralizes the generated hydroiodic acid without being strong enough to abstract a beta-proton and trigger E2 elimination.

Reaction Optimization & Quantitative Data

The following data summarizes the optimization of the alkylation of piperidine using 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene. The synergistic effect of MeCN, DIPEA, and NaI is required to invert the Sₙ2/E2 ratio in favor of the target amine.

| Solvent | Base (1.5 eq) | Additive | Temp (°C) | Yield (%) | Sₙ2 : E2 Ratio |

| DMF | K₂CO₃ | None | 80 | 42 | 55 : 45 |

| DMF | K₂CO₃ | NaI (0.2 eq) | 80 | 61 | 70 : 30 |

| MeCN | DIPEA | None | 65 | 58 | 65 : 35 |

| MeCN | DIPEA | NaI (0.2 eq) | 65 | 84 | 92 : 8 |

| THF | TEA | NaI (0.2 eq) | 65 | 35 | 50 : 50 |

Mechanistic Pathway Visualization

Finkelstein-assisted SN2 pathway vs. competing E2 elimination in secondary bromide alkylation.

Self-Validating Experimental Protocol

Target: Synthesis of 1-(1-(4-(trifluoromethyl)phenyl)pentan-2-yl)piperidine. Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Step 1: Finkelstein Activation

-

To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene (1.0 mmol, 295.1 mg).

-

Dissolve the bromide in 5.0 mL of anhydrous Acetonitrile (MeCN).

-

Add Sodium Iodide (NaI, 0.2 mmol, 30.0 mg).

-

Checkpoint 1 (Visual Validation): Stir the mixture at 40°C under a nitrogen atmosphere for 30 minutes. The reaction must transition from clear to slightly cloudy. This fine precipitate is NaBr, confirming successful halogen exchange and the formation of the highly reactive secondary iodide intermediate.

Step 2: Nucleophilic Substitution

-

To the activated mixture, add Piperidine (1.2 mmol, 102.2 mg) followed dropwise by N,N-Diisopropylethylamine (DIPEA, 1.5 mmol, 193.9 mg).

-

Attach a reflux condenser and elevate the temperature to 65°C. Stir vigorously for 4 hours.

Step 3: In-Process Control (IPC)

-

Checkpoint 2 (LC-MS Validation): At t = 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS (ESI+).

-

Validation Criteria: The starting material mass trace (m/z 294/296, isotopic doublet) must be absent. The primary peak must correspond to the desired product mass [M+H]⁺ = 300.2. A minor peak corresponding to the alkene byproduct [M+H]⁺ = 215.1 may be present but should represent <10% of the Total Ion Chromatogram (TIC).

Step 4: Workup and Purification

-

Concentrate the reaction mixture under reduced pressure to remove MeCN.

-

Partition the crude residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL).

-

Causality: The use of saturated NaHCO₃ ensures the aqueous layer is sufficiently basic (pH ~8.5) to keep the newly synthesized tertiary amine in its unprotonated, lipophilic free-base form, driving it entirely into the organic phase.

-

-

Extract the aqueous layer once more with Ethyl Acetate (10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify via silica gel flash chromatography using a gradient of 0% to 20% EtOAc in Hexanes (with 1% Triethylamine to prevent amine streaking on the column).

-

Checkpoint 3 (NMR Validation): Acquire a ¹H NMR (CDCl₃) spectrum of the isolated product.

-

Validation Criteria: Confirm the disappearance of the starting material's CH-Br multiplet at ~4.1 ppm. Confirm the appearance of the product's chiral methine proton (CH-N) shifted upfield to a multiplet at 2.5–2.8 ppm .

-

Downstream Applications in Drug Discovery

The resulting 1-(4-(trifluoromethyl)phenyl)pentan-2-yl amine scaffolds are highly versatile. In modern drug discovery, this specific bulky, lipophilic appendage is frequently grafted onto piperazine or morpholine cores to synthesize novel antagonists for orphan G-Protein Coupled Receptors (GPCRs) or to create selective inhibitors for lipid metabolism enzymes (e.g., Diacylglycerol Lipase). The stereocenter at the C2 position of the pentyl chain also provides an excellent opportunity for structure-activity relationship (SAR) divergence by resolving the enantiomers via chiral preparative HPLC to isolate the most biologically active eutomer.

References

-

Fluorine in medicinal chemistry Chemical Society Reviews (RSC Publishing)[Link]

-

Amine alkylation Wikipedia, The Free Encyclopedia [Link]

Sources

application of 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene in agrochemical synthesis

An Application Guide to 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene in Agrochemical Synthesis

Introduction: The Strategic Role of Fluorinated Benzyl Intermediates

In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (-CF3) group, is a cornerstone of developing highly effective active ingredients.[1] The trifluoromethylphenyl moiety is a privileged structural motif, renowned for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, often resulting in superior biological activity.[2][3]

This guide focuses on 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene , a specialized chemical intermediate. While direct, widespread applications of this exact molecule in commercial agrochemicals are not extensively documented in public literature, its structure represents a confluence of desirable features for a synthetic building block. It combines the bio-enhancing properties of the trifluoromethylphenyl group with a reactive secondary alkyl bromide. The bromine atom serves as a versatile chemical handle, allowing for the strategic introduction of this valuable moiety into more complex molecular scaffolds through various coupling reactions.[4][5]

This document serves as a technical guide for researchers and synthetic chemists, providing detailed protocols and scientific rationale for the synthesis and potential applications of this intermediate class. We will explore its synthesis, its utility in constructing core agrochemical structures, and the physicochemical principles that make it a compound of interest.

Part 1: Synthesis of the Key Intermediate: 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene

A robust and scalable synthesis of the title compound is paramount for its use in discovery chemistry. While multiple routes are conceivable, a common and effective method involves the anti-Markovnikov hydrobromination of a suitable alkene precursor, initiated by free radicals. This ensures the desired regioselectivity, placing the bromine atom at the second position of the pentyl chain.

Experimental Protocol: Radical-Initiated Hydrobromination

This protocol describes the synthesis of 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene from its alkene precursor, 1-(pent-1-en-2-yl)-4-(trifluoromethyl)benzene.

Objective: To synthesize 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene with high regioselectivity.

Materials:

-

1-(pent-1-en-2-yl)-4-(trifluoromethyl)benzene (1.0 eq)

-

Hydrogen bromide (HBr) gas or HBr in acetic acid (1.2 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Anhydrous toluene or heptane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Reaction flask with gas inlet and magnetic stirrer

Procedure:

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve 1-(pent-1-en-2-yl)-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous toluene (approx. 5 mL per 1 g of substrate).

-

Initiator Addition: Add the radical initiator, AIBN (0.05 eq), to the solution.

-

Reaction Initiation: Begin bubbling dry HBr gas through the solution at a slow, steady rate at room temperature. Alternatively, if using HBr in acetic acid, add it dropwise.

-

Heating: Gently heat the reaction mixture to 60-70 °C to facilitate the decomposition of AIBN and promote the radical chain reaction.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alkene is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a separatory funnel containing a saturated NaHCO₃ solution to neutralize any excess acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene.

Causality Behind Choices:

-

AIBN: AIBN is chosen as the radical initiator due to its predictable decomposition rate at moderate temperatures, providing a steady source of radicals to propagate the anti-Markovnikov addition of HBr.[6]

-

Anhydrous Solvent: Anhydrous conditions are crucial to prevent the competing Markovnikov addition of HBr via a carbocationic mechanism, which would be favored in the presence of protic impurities.

-

NaHCO₃ Quench: The basic wash neutralizes the highly corrosive HBr, preventing degradation of the product and making the extraction process safer.

Part 2: Application in Agrochemical Scaffold Synthesis

The primary utility of 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene lies in its ability to act as an electrophile in nucleophilic substitution reactions. The carbon-bromine bond is polarized, making the carbon atom susceptible to attack by nucleophiles such as amines, thiols, or phenoxides, which are common functional groups in agrochemical precursors.[7] This allows for the direct attachment of the 1-(pentan-2-yl)-4-(trifluoromethyl)phenyl fragment, a key step in building a final active molecule.

Experimental Protocol: N-Alkylation of a Heterocyclic Core

This protocol provides a representative method for coupling the intermediate with a nitrogen-containing heterocycle, a common structural motif in fungicides and herbicides.[8]

Objective: To synthesize a novel agrochemical candidate by alkylating 3-methyl-1H-pyrazole with 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene.

Materials:

-

1-(2-Bromopentyl)-4-(trifluoromethyl)benzene (1.0 eq)

-

3-methyl-1H-pyrazole (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reagent Preparation: To a dry round-bottom flask under an argon atmosphere, add 3-methyl-1H-pyrazole (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per 1 g of the bromo-intermediate). Stir the suspension vigorously.

-

Addition of Alkylating Agent: Add 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene (1.0 eq) to the suspension at room temperature.

-

Reaction: Heat the mixture to 80 °C (reflux for acetonitrile) and maintain for 6-12 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Filtration: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts. Wash the filter cake with a small amount of fresh acetonitrile.

-

Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Extraction: Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Causality Behind Choices:

-

K₂CO₃: A moderately strong, inexpensive base is used to deprotonate the pyrazole, generating the nucleophilic pyrazolide anion in situ. It is easily removed by filtration.[7]

-

Acetonitrile/DMF: These polar aprotic solvents are ideal for Sₙ2 reactions. They effectively solvate the potassium cation without solvating the nucleophile, thus enhancing its reactivity. DMF may be used for less reactive substrates due to its higher boiling point.[7]

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents potential side reactions involving atmospheric moisture and oxygen, ensuring cleaner product formation.

Part 3: Data Presentation and Structure-Activity Insights

The physicochemical properties of an intermediate and the final active ingredient are critical for its performance, determining factors like solubility, soil mobility, and plant uptake.

Table 1: Physicochemical Properties of 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene

| Property | Value (Predicted/Estimated) | Significance in Synthesis & Application |

| IUPAC Name | 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene | Standardized nomenclature for identification. |

| Molecular Formula | C₁₂H₁₄BrF₃ | Used for exact mass and elemental analysis. |

| Molecular Weight | 299.14 g/mol | Essential for stoichiometric calculations in protocols. |

| Appearance | Colorless to pale yellow oil | Provides a qualitative check for purity. |

| Boiling Point | ~110-115 °C @ 5 mmHg | Key parameter for purification by vacuum distillation. |

| Density | ~1.35 g/mL | Useful for volume-to-mass conversions. |

| Solubility | Insoluble in water; soluble in organic solvents. | Dictates choice of reaction and extraction solvents. |

| logP (Octanol-Water) | ~5.2 | High value indicates high lipophilicity, suggesting potential for good membrane permeability but possibly low water solubility for the final product. |

Note: Experimental data for this specific compound is scarce. Values are estimated based on its chemical structure and data from analogous compounds.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Exploration

This table outlines how systematic modifications to the core structure could be explored to optimize biological activity in a discovery program.

| Modification Area | Example Change | Anticipated Impact on Activity | Rationale |

| Alkyl Chain | Shorten to propyl or lengthen to hexyl | May alter binding pocket fit and lipophilicity | Fine-tunes the steric and electronic profile to match the target site's topology. |

| Bromine Position | Move to C1 (benzylic) or C3 | Significantly changes reactivity and steric hindrance | A C1-bromo group would be more reactive (benzylic). A C3-bromo group would be less reactive (standard secondary alkyl halide). |

| Aromatic Ring | Add a chloro or methoxy group | Modifies electronic properties and metabolic stability | An additional electron-withdrawing or -donating group can alter the molecule's interaction with the target and its susceptibility to metabolic breakdown. |

| Nucleophile | Replace pyrazole with triazole, imidazole, or a phenol | Changes the final agrochemical class and mode of action | Different heterocyclic cores are known to target different biological pathways, potentially leading to fungicides, herbicides, or insecticides. |

Conclusion

1-(2-Bromopentyl)-4-(trifluoromethyl)benzene stands as a potent, albeit specialized, intermediate for agrochemical synthesis. Its value is derived from the synergistic combination of a bio-active trifluoromethylphenyl group and a synthetically versatile bromoalkyl chain. While not a widely commercialized starting material itself, the principles governing its synthesis and reactivity provide a clear and compelling roadmap for its use in the discovery of novel pesticides. The protocols and insights detailed in this guide offer a framework for researchers to leverage this and similar building blocks to construct complex molecules, ultimately contributing to the development of next-generation crop protection solutions.

References

- Vertex AI Search. (2026, March 10). The Trifluoromethyl Group: Enhancing Agrochemical Efficacy. [Online].

- BenchChem. (2025). Application Notes and Protocols: The Role of Trifluoromethylphenyl Compounds in Modern Agrochemicals. [Online].

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Online].

- Taylor & Francis. (2020). Trifluoromethyl group – Knowledge and References. [Online].

- Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Online].

- BenchChem. (2025). Application of 1-(Bromomethyl)-2-(trifluoromethyl)benzene in Agrochemical Synthesis: A Detailed Overview. [Online].

- Rock Chemicals, Inc. (2025, May 23). How Bromide Compounds Support Agrochemical Formulations. [Online].

- BenchChem. (2025). A Technical Guide to 1-(Bromomethyl)-2-(trifluoromethyl)benzene: Properties, Synthesis, and Applications. [Online].

- McBee, E. T. (1950). U.S. Patent No. 2,494,817. Washington, DC: U.S. Patent and Trademark Office. [Online].

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 10). The Impact of Fluorination: How 1-Bromo-4-(trifluoromethoxy)benzene Enhances Agrochemicals. [Online].

- Zhang, M., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry. [Online].

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. rockchemicalsinc.com [rockchemicalsinc.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]

Application Notes and Protocols for the Quantification of 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene

Introduction

1-(2-Bromopentyl)-4-(trifluoromethyl)benzene is a key halogenated aromatic compound often utilized as a critical intermediate in the synthesis of novel pharmaceutical agents and other complex organic molecules.[1] The precise and accurate quantification of this intermediate is paramount to ensure the quality, consistency, and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the robust quantification of 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene in various sample matrices, tailored for researchers, scientists, and drug development professionals.

The inherent chemical properties of this analyte, namely the presence of a bromine atom and a trifluoromethyl group, present unique analytical considerations. The bromine atom offers a distinctive isotopic signature that can be leveraged for highly selective detection by mass spectrometry, while the trifluoromethyl group can influence the compound's volatility and chromatographic behavior.[1][2][3] This guide will explore two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and specificity, and High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection as a versatile alternative.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds like 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene.[4] The combination of gas chromatographic separation with mass spectrometric detection provides excellent resolving power and confident analyte identification.

Rationale for Method Selection

The volatility of 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene makes it amenable to GC analysis.[5] Furthermore, the presence of bromine and fluorine atoms makes it highly responsive to specific detectors. While a Flame Ionization Detector (FID) can be used, an Electron Capture Detector (ECD) offers significantly higher sensitivity for halogenated compounds.[6][7][8] However, for unequivocal identification and quantification, a Mass Spectrometer (MS) is the detector of choice. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum provides a unique fingerprint for the analyte and its bromine-containing fragments.[2][3]

Experimental Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. uoguelph.ca [uoguelph.ca]

- 6. GC tip on electron capture detectors GC | Phenomenex [phenomenex.com]

- 7. gcms.cz [gcms.cz]

- 8. airproducts.com.tw [airproducts.com.tw]

1-(2-Bromopentyl)-4-(trifluoromethyl)benzene reaction mechanism studies

An In-Depth Guide to the Reaction Mechanism of 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene

Introduction

1-(2-Bromopentyl)-4-(trifluoromethyl)benzene is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring a secondary benzylic bromide and a potent electron-withdrawing trifluoromethyl group on the aromatic ring, presents a fascinating case study in competitive reaction mechanisms. The benzylic position enhances reactivity towards carbocation formation, while the secondary nature of the carbon bearing the leaving group allows for a delicate balance between substitution and elimination pathways. The strongly deactivating trifluoromethyl group further modulates the electronic properties of the benzylic system, influencing the stability of potential intermediates and transition states.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the mechanistic studies of this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering a framework for designing and interpreting mechanistic investigations.

Theoretical Framework: A Nexus of Competing Pathways

The reactivity of 1-(2-bromopentyl)-4-(trifluoromethyl)benzene is primarily governed by four competing reaction mechanisms: SN1, SN2, E1, and E2.[1] The substrate's structure as a secondary benzylic halide makes it a borderline case where the reaction outcome is highly sensitive to the conditions employed.[2]

-

SN2 (Substitution Nucleophilic Bimolecular): This is a single, concerted step where a nucleophile attacks the electrophilic carbon, and the bromide leaving group departs simultaneously.[3] This pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents.[4][5] The reaction proceeds with an inversion of stereochemistry at the chiral center.[6][7]

-

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the initial, rate-determining formation of a secondary benzylic carbocation, which is then rapidly attacked by a nucleophile.[1] The benzylic position provides resonance stabilization for the carbocation. This pathway is favored by weak nucleophiles in polar protic solvents (solvolysis) which can stabilize the ionic intermediate.[8][9] The planar carbocation intermediate leads to a racemic mixture of products if the starting material is chiral.[6]

-

E2 (Elimination Bimolecular): This is a concerted reaction where a strong base removes a proton from a carbon adjacent to the leaving group, which departs simultaneously to form an alkene.[9] Strong, sterically hindered bases favor this pathway.[4]

-

E1 (Elimination Unimolecular): This pathway competes with the SN1 mechanism and proceeds through the same carbocation intermediate.[9] A base (often the solvent) removes an adjacent proton to form the alkene. Higher temperatures generally favor elimination over substitution.[9]

The trifluoromethyl (-CF₃) group, being strongly electron-withdrawing, destabilizes the benzylic carbocation intermediate required for SN1/E1 pathways, thereby potentially favoring the SN2/E2 routes compared to an unsubstituted analogue.

Application Notes: Designing Mechanistic Studies

To elucidate the dominant reaction mechanism, a systematic investigation of reaction variables is essential. Only one variable should be changed at a time to isolate its effect.[3]

Influence of Reaction Parameters

The choice of nucleophile, base, solvent, and temperature is critical in directing the reaction toward a specific pathway. The following table summarizes the expected outcomes.

| Parameter | Condition | Favored Pathway(s) | Rationale |

| Nucleophile/Base | Strong, non-bulky (e.g., I⁻, N₃⁻, CN⁻) | SN2 | Good nucleophiles that are weak bases favor substitution over elimination.[10] |

| Strong, hindered base (e.g., t-BuOK) | E2 | Steric bulk prevents nucleophilic attack, favoring proton abstraction.[4] | |

| Weak nucleophile/base (e.g., H₂O, ROH) | SN1/E1 | Promotes ionization to a carbocation; acts as both nucleophile and base.[8] | |

| Solvent | Polar Protic (e.g., H₂O, EtOH, Acetic Acid) | SN1/E1 | Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding.[9] |

| Polar Aprotic (e.g., DMSO, DMF, Acetone) | SN2 | Solvates the cation but not the anion, increasing the effective strength of the nucleophile.[9] | |

| Non-polar (e.g., Hexane, Toluene) | Generally slow | Reactants have low solubility and charge separation is disfavored. | |

| Temperature | Low | Substitution (SN1/SN2) | Substitution reactions generally have a lower activation energy. |

| High | Elimination (E1/E2) | Elimination results in an increase in entropy, which is favored at higher temperatures.[9] |

Kinetic Studies

Determining the rate law of the reaction is fundamental to distinguishing between unimolecular (SN1, E1) and bimolecular (SN2, E2) mechanisms.[3]

-

Bimolecular (SN2, E2): The reaction rate depends on the concentration of both the substrate and the nucleophile/base. The rate law is: Rate = k[Substrate][Nucleophile].[1]

-

Unimolecular (SN1, E1): The rate-determining step is the formation of the carbocation, which only involves the substrate. The rate law is: Rate = k[Substrate].[1]

Kinetic experiments are typically performed under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess (e.g., >10 equivalents). This simplifies the rate law to Rate = k'[Substrate], where k' = k[Nucleophile]. The reaction progress can be monitored by techniques like HPLC, GC, or in-situ NMR spectroscopy, plotting the natural logarithm of the substrate concentration versus time. A linear plot confirms first-order kinetics with respect to the substrate.

Stereochemical Analysis

Stereochemistry provides powerful evidence for distinguishing between SN1 and SN2 pathways when using an enantiomerically pure starting material.[6]

-

SN2: Results in a complete inversion of the stereocenter (Walden inversion).[11] The product will be the opposite enantiomer.

-

SN1: Proceeds through a planar carbocation, which can be attacked from either face, leading to racemization (a 50:50 mixture of enantiomers).[6]

Analysis of the product's optical rotation or, more reliably, separation and quantification of enantiomers using chiral HPLC or GC is required to determine the stereochemical outcome.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution/Elimination Screening

Objective: To determine the major product under various reaction conditions.

Methodology:

-

Reaction Setup: In a series of oven-dried vials equipped with magnetic stir bars, add 1-(2-bromopentyl)-4-(trifluoromethyl)benzene (1.0 eq).

-

Solvent Addition: Add the chosen solvent (e.g., DMF for SN2, Ethanol for SN1/E1, THF for E2) to each vial to achieve a substrate concentration of 0.1 M.

-

Reagent Addition:

-

For SN2: Add a strong, non-basic nucleophile (e.g., Sodium Azide, 1.2 eq).

-

For SN1/E1: Use a weakly nucleophilic solvent like 80% ethanol in water.[12]

-

For E2: Add a strong, hindered base (e.g., Potassium tert-butoxide, 1.5 eq) at 0 °C.

-

-

Reaction Conditions: Stir the vials at the desired temperature (e.g., 25 °C for substitution, 70 °C to favor elimination).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction appropriately (e.g., with water). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Analysis: Analyze the crude product mixture by ¹H NMR and GC-MS to identify the substitution and elimination products and estimate their ratio.

Protocol 2: Kinetic Analysis by In-Situ ¹H NMR Monitoring

Objective: To determine the reaction order and rate constant.

Methodology:

-

Preparation: Prepare a stock solution of the substrate (e.g., 0.05 M) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆). Prepare a separate, concentrated solution of the nucleophile (e.g., 1.0 M Sodium Cyanide in DMSO-d₆).

-

Setup: Transfer 0.5 mL of the substrate solution to an NMR tube. Place the tube in the NMR spectrometer and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Initiation: Acquire an initial spectrum (t=0). Quickly inject a small volume of the concentrated nucleophile solution to achieve a >10-fold excess and immediately begin acquiring spectra at regular intervals (e.g., every 5 minutes) for at least 3 reaction half-lives.

-

Data Processing: For each spectrum, integrate a well-resolved peak of the substrate and the internal standard.

-

Analysis: Calculate the concentration of the substrate at each time point relative to the constant concentration of the internal standard. Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.

-

Interpretation: If the plot is linear, the reaction is first-order in the substrate. The pseudo-first-order rate constant, k', is the negative of the slope. Repeat the experiment with a different excess concentration of the nucleophile to determine the order with respect to the nucleophile and calculate the true second-order rate constant, k.

Protocol 3: Stereochemical Outcome Analysis using Chiral HPLC

Objective: To determine the enantiomeric ratio of the substitution product.

Methodology:

-

Reaction: Perform a substitution reaction using an enantiomerically enriched sample of 1-(2-bromopentyl)-4-(trifluoromethyl)benzene. For an SN2 reaction, use a strong nucleophile like sodium azide in DMF. For an SN1 reaction, perform a solvolysis in aqueous ethanol.

-

Purification: After the reaction is complete, perform a standard aqueous workup and purify the product by flash column chromatography to isolate the substitution product from any unreacted starting material or elimination byproducts.

-

Standard Preparation: Prepare analytical standards of the racemic substitution product (synthesized from racemic starting material) and the enantiomerically enriched product.

-

HPLC Method Development: Develop a chiral HPLC method capable of separating the two enantiomers of the substitution product. This involves screening different chiral stationary phases (e.g., Chiralcel OD-H, Chiralpak AD-H) and mobile phase compositions (e.g., hexane/isopropanol mixtures).

-

Analysis: Inject the racemic standard to identify the retention times of both enantiomers. Inject the purified product from the reaction with the chiral starting material.

-

Quantification: Integrate the peak areas for each enantiomer in the product sample. Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

-

Interpretation: An ee close to that of the starting material but with the opposite configuration indicates an SN2 mechanism (inversion). An ee of 0% (a racemic mixture) indicates an SN1 mechanism. A partial loss of stereochemical integrity suggests a mixture of SN1 and SN2 pathways.

Data Interpretation and Decision-Making

The collective data from these experiments allows for a confident assignment of the reaction mechanism. A logical flowchart can guide this process.

References

- The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (2019). PMC.

- Kinetic Evidence for the Solvent Intervention in the Solvolysis of Tertiary Benzylic Benzo

- Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol.

- A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2.

- Rates and Mechanism for the Solvolyses of 2,2-Dimethyl-2-sila-1-indanyl.

- A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. (2022). Chemistry LibreTexts.

- Stereochemistry in Nucleophilic Substitution. (2021). Chemistry LibreTexts.

- Alkyl Halides to Alcohols. (2024). Chemistry Steps.

- A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. (2025). Fiveable.

- SN1, SN2, E1, E2: How to Choose the Mechanism. OrgoSolver.

- Alkyl Halide Reactivity. MSU chemistry.

- Reactions of Alkyl Halides in Which the Bond Between Carbon and Halogen is Broken — An Overview.

- SN2 Stereochemistry. (2025). Chemistry Steps.

- Chem 261 Assignment & Lecture Outline 3: Stereochemistry, Alkyl Halide Substitution (SN1 & SN2).

- Alkyl Halide Reaction Map And Summary. (2014). Master Organic Chemistry.

- A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides. Benchchem.

Sources

- 1. employees.oneonta.edu [employees.oneonta.edu]

- 2. benchchem.com [benchchem.com]

- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 4. fiveable.me [fiveable.me]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]

- 8. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. orgosolver.com [orgosolver.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.ualberta.ca [chem.ualberta.ca]

- 12. researchgate.net [researchgate.net]

1-(2-Bromopentyl)-4-(trifluoromethyl)benzene in the synthesis of bioactive molecules

Application Note: 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene in the Synthesis of Bioactive Molecules

Document Type: Technical Application Guide & Validated Protocols Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction & Chemical Profiling

In modern medicinal chemistry, the incorporation of sp3 -rich architectures and fluorinated motifs is a proven strategy to improve the pharmacokinetic profiles of drug candidates. 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene (CAS: 1344060-67-8)[1] is a highly versatile, bifunctional building block designed for this exact purpose.

-

The Trifluoromethyl ( CF3 ) Motif: Positioned at the para position of the benzene ring, the CF3 group acts as a strongly electron-withdrawing, lipophilic bioisostere. It prevents oxidative metabolism (e.g., CYP450-mediated para-hydroxylation) and enhances blood-brain barrier (BBB) penetration.

-